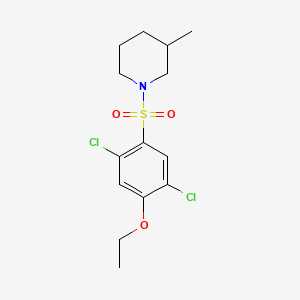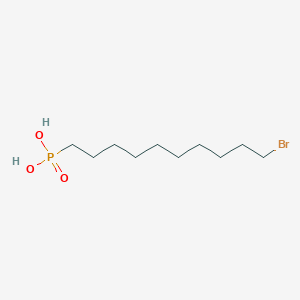
10-Bromodecylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Bromodecylphosphonic acid is a biochemical used for proteomics research . It is also known as a non-PEG crosslinker .
Synthesis Analysis
The synthesis of phosphonic acids, such as 10-Bromodecylphosphonic acid, is a critical aspect of numerous research projects. The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) are considered the best methods to prepare phosphonic acids .Molecular Structure Analysis
The molecular formula of 10-Bromodecylphosphonic acid is C10H22BrO3P . It contains a total of 36 bonds, including 14 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate .Wissenschaftliche Forschungsanwendungen
PROTAC Linker
“10-Bromodecylphosphonic acid” is used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The “10-Bromodecylphosphonic acid” molecule, with its alkyl chains, can be used to synthesize a range of PROTACs .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells .
Surface Modification
The phosphonic acid group in “10-Bromodecylphosphonic acid” is used for surface modification . Surface modification is the act of modifying the surface of a material by bringing physical, chemical, or biological characteristics different from the ones originally found on the surface of a material .
Wirkmechanismus
Target of Action
10-Bromodecylphosphonic acid is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains a bromine group and a phosphonic acid group . The bromine group is a good leaving group and easily undergoes substitution reactions . It interacts with its targets (proteins) by forming a covalent bond, which leads to the recruitment of an E3 ubiquitin ligase to the target protein . This results in the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by 10-Bromodecylphosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By recruiting an E3 ubiquitin ligase to a target protein, 10-Bromodecylphosphonic acid facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
Pharmacokinetics
It’s worth noting that the compound’s solubility can be influenced by the presence of a hydrophilic peg linker, which can increase its solubility in aqueous media and improve its hydrophilicity .
Result of Action
The primary result of the action of 10-Bromodecylphosphonic acid is the degradation of its target proteins . This can have various effects at the molecular and cellular level, depending on the specific function of the degraded protein.
Action Environment
The action, efficacy, and stability of 10-Bromodecylphosphonic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or proteins in the environment can potentially interfere with the compound’s ability to bind to its target proteins .
Safety and Hazards
Eigenschaften
IUPAC Name |
10-bromodecylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-10H2,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKCVYRQOBKBBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromodecylphosphonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

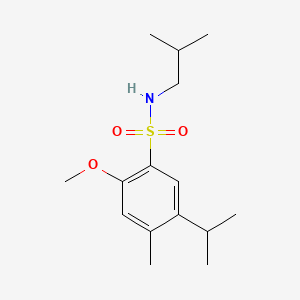

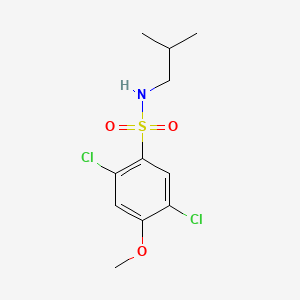

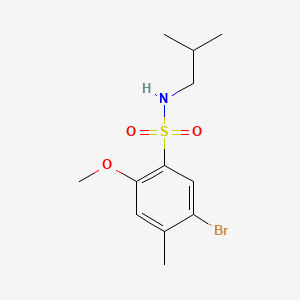
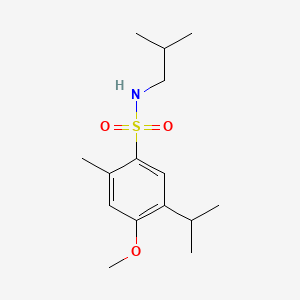



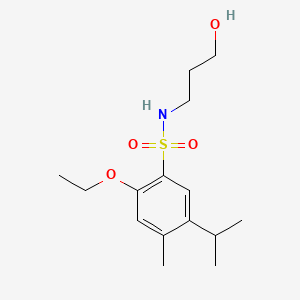
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
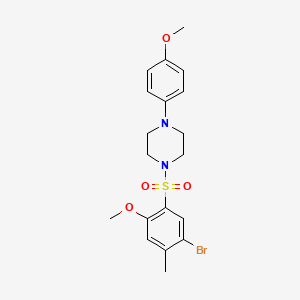
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
